1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone
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Overview
Description
1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethan-1-one, also known as 4’-tert-Butylacetophenone, is an organic compound with the molecular formula C12H16O. It is a para-substituted acetophenone, characterized by a tert-butyl group attached to the phenyl ring. This compound is a colorless liquid with a slight aromatic odor and is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethan-1-one can be achieved through several methods. One common method involves the reaction of 2-(4-(tert-butyl)phenyl)propan-2-ol with silver nitrate (AgNO3), bismuth triflate (Bi(OTf)3), and potassium persulfate (K2S2O8) in a water solution of DAPGS-750-M. The reaction mixture is stirred, and the product is extracted using ethyl acetate and purified by column chromatography .
Industrial Production Methods
In industrial settings, the production of 1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethan-1-one typically involves the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride in the presence of anhydrous aluminum chloride (AlCl3) as a catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4’-tert-Butylbenzoic acid.
Reduction: Formation of 1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethan-1-one is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions enable the compound to act as an intermediate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4’-Methoxyacetophenone: Similar structure but with a methoxy group instead of a tert-butyl group.
4’-Bromoacetophenone: Contains a bromine atom in place of the tert-butyl group.
4’-Chloroacetophenone: Features a chlorine atom instead of the tert-butyl group.
Uniqueness
1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethan-1-one is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and physical properties. This makes it a valuable intermediate in the synthesis of sterically demanding molecules .
Properties
Molecular Formula |
C18H20O |
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Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-[4-(4-tert-butylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C18H20O/c1-13(19)14-5-7-15(8-6-14)16-9-11-17(12-10-16)18(2,3)4/h5-12H,1-4H3 |
InChI Key |
NTTXVYSCFYPZPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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